molecular formula C13H10FN5O2S B15110440 4-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide CAS No. 879194-51-1

4-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

Katalognummer: B15110440
CAS-Nummer: 879194-51-1
Molekulargewicht: 319.32 g/mol
InChI-Schlüssel: NEHFNXVAZDEEAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides and tetrazoles This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a benzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom, while oxidation and reduction reactions can modify the tetrazole ring.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with biological targets, such as enzymes. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt essential biological processes in bacteria, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its combination of a fluorine atom, tetrazole ring, and benzenesulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

879194-51-1

Molekularformel

C13H10FN5O2S

Molekulargewicht

319.32 g/mol

IUPAC-Name

4-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H10FN5O2S/c14-10-4-6-13(7-5-10)22(20,21)16-11-2-1-3-12(8-11)19-9-15-17-18-19/h1-9,16H

InChI-Schlüssel

NEHFNXVAZDEEAF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC=C(C=C3)F

Löslichkeit

26.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.